molecular formula C14H18N2O2 B11598529 (2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide

Cat. No.: B11598529
M. Wt: 246.30 g/mol
InChI Key: XKDPIUCQIMUFJU-SSZFMOIBSA-N
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Description

(2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxyimino group, and a phenylacetamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the reaction of cyclohexylamine with benzoyl chloride to form N-cyclohexylbenzamide. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to introduce the hydroxyimino group, resulting in the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for (2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines or hydroxylamines.

    Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenylacetamide derivatives.

Mechanism of Action

The mechanism of action of (2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-CYCLOHEXYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is unique due to its combination of a cyclohexyl group and a phenylacetamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(2Z)-N-cyclohexyl-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C14H18N2O2/c17-14(15-12-9-5-2-6-10-12)13(16-18)11-7-3-1-4-8-11/h1,3-4,7-8,12,18H,2,5-6,9-10H2,(H,15,17)/b16-13-

InChI Key

XKDPIUCQIMUFJU-SSZFMOIBSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)NC(=O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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